![molecular formula C13H14N4S2 B13365842 3-[(Ethylsulfanyl)methyl]-6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365842.png)
3-[(Ethylsulfanyl)methyl]-6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl [6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. These types of compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry.
Preparation Methods
The synthesis of ethyl [6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide typically involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions . This reaction leads to the formation of the triazole ring on the thiadiazole scaffold. Industrial production methods may involve microwave-assisted synthesis, which is a catalyst-free and eco-friendly approach .
Chemical Reactions Analysis
Ethyl [6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Ethyl [6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide has several scientific research applications:
Chemistry: It serves as a synthetic intermediate for the preparation of other heterocyclic compounds.
Biology: The compound exhibits antimicrobial, anticancer, and anti-inflammatory activities.
Medicine: It is investigated for its potential use as an enzyme inhibitor, particularly targeting carbonic anhydrase and cholinesterase.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl [6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with target receptors, leading to inhibition of enzyme activity. The pathways involved include the inhibition of carbonic anhydrase and cholinesterase, which are crucial for various physiological processes .
Comparison with Similar Compounds
Ethyl [6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide is unique due to its combined triazole and thiadiazole rings. Similar compounds include:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure but may have different substituents.
1,2,4-Triazolo[1,5-a]pyridines: These compounds have a triazole ring fused with a pyridine ring instead of a thiadiazole ring
Properties
Molecular Formula |
C13H14N4S2 |
|---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
3-(ethylsulfanylmethyl)-6-(2-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C13H14N4S2/c1-3-18-8-11-14-15-13-17(11)16-12(19-13)10-7-5-4-6-9(10)2/h4-7H,3,8H2,1-2H3 |
InChI Key |
BBQIKAUQQKWOEY-UHFFFAOYSA-N |
Canonical SMILES |
CCSCC1=NN=C2N1N=C(S2)C3=CC=CC=C3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


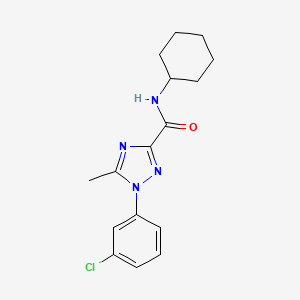
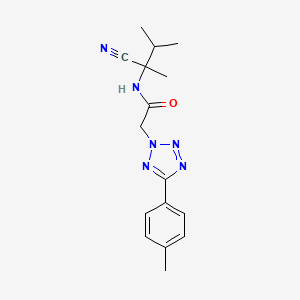

![2-Chloro-4-{3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl methyl ether](/img/structure/B13365773.png)
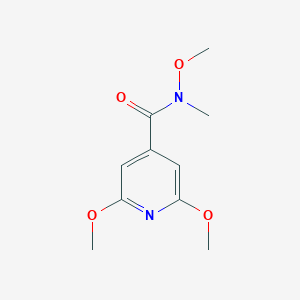
![5,7-dichloro-N-[3-(dimethylamino)propyl]-4-hydroxy-2-quinolinecarboxamide](/img/structure/B13365780.png)
![3-dibenzo[b,e]thiepin-11(6H)-ylidenepropanamide](/img/structure/B13365789.png)
![6-(2-Iodophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365796.png)

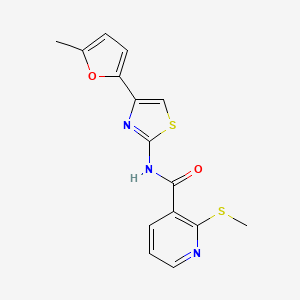
![Methyl 2-{[6-chloro-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13365817.png)
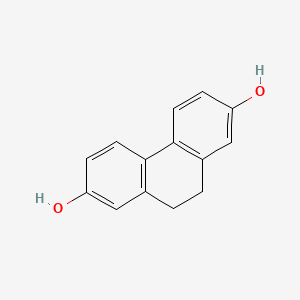
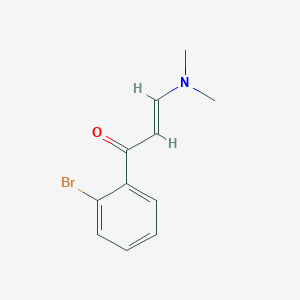
methyl]-2-(dimethylamino)-4(3H)-pyrimidinone](/img/structure/B13365844.png)
